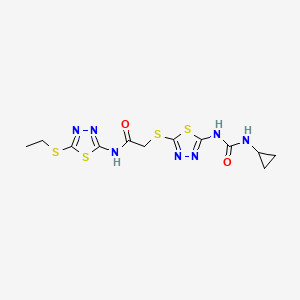
2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Preparation of this compound typically involves multi-step organic synthesis. Starting with readily available precursors, each functional group is strategically introduced. For example, the thiadiazole ring may be synthesized via cyclization reactions involving hydrazine derivatives and carbon disulfide, followed by sequential functional group modifications to introduce the cyclopropylureido and ethylthio substituents.
Industrial Production Methods
Scaling up this synthesis for industrial production involves optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity. Techniques such as solvent extraction, recrystallization, and chromatography play vital roles in this process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions to modify its sulfur-containing groups.
Reduction: : Reduction reactions can target the urea and thiadiazole moieties.
Substitution: : Various nucleophilic or electrophilic substitutions can occur at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: : Peroxides and strong oxidizing agents.
Reduction: : Metal hydrides like sodium borohydride.
Substitution: : Halogenating agents for electrophilic substitution.
Major Products
Oxidation and reduction reactions can lead to modified thiadiazole derivatives, while substitution reactions typically yield functionalized analogs with altered physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
This compound's unique structure allows it to interact with various biological targets, making it valuable in:
Chemistry: : As a precursor for synthesizing other complex molecules.
Biology: : Inhibitor or activator of specific enzymes or receptors.
Medicine: : Potential therapeutic agent for treating diseases.
Industry: : Used in material science for developing new materials with specific properties.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its thiadiazole and urea groups allow it to form strong hydrogen bonds and other interactions, modulating the activity of these biological macromolecules. This modulation can result in either inhibition or activation of specific biological pathways.
Vergleich Mit ähnlichen Verbindungen
2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide stands out due to its dual thiadiazole rings, which provide a unique framework for chemical reactivity. Similar compounds include:
2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide.
2-((5-(3-methylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide.
Each of these analogs has slight variations in functional groups, leading to differences in their chemical behavior and biological activity.
Eigenschaften
IUPAC Name |
2-[[5-(cyclopropylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7O2S4/c1-2-22-11-18-16-9(24-11)14-7(20)5-23-12-19-17-10(25-12)15-8(21)13-6-3-4-6/h6H,2-5H2,1H3,(H,14,16,20)(H2,13,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJMEVZOOFQPFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7O2S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
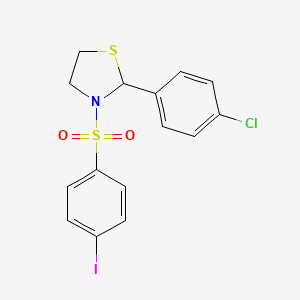
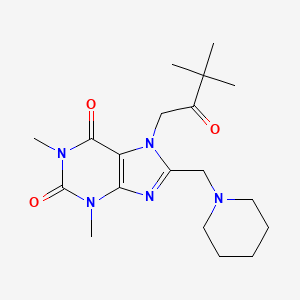
![2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2439933.png)
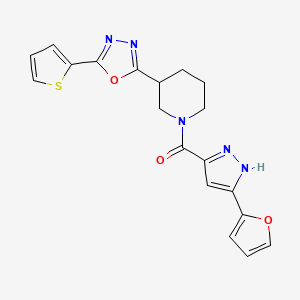
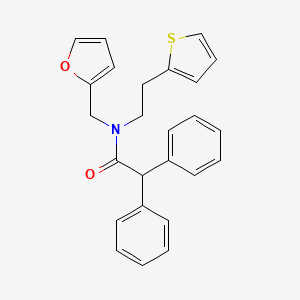
![3-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2439937.png)
![3-(1-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(2-methylpropyl)propanamide](/img/structure/B2439939.png)
![N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2439940.png)

![6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2439944.png)
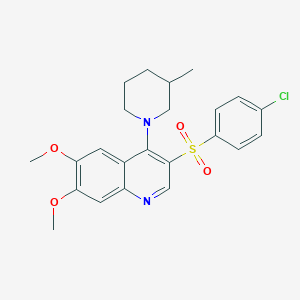

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2439952.png)
![(5E)-3-(4-ethoxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2439953.png)
